molecular formula C23H25N3O4 B2922658 N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361764-84-1

N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2922658
CAS RN: 2361764-84-1
M. Wt: 407.47
InChI Key: NRSGEJBQESMNGB-UHFFFAOYSA-N
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Description

N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as NPC-15437, is an organic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. NPC-15437 is a promising drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

NPC-15437 exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, NPC-15437 can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells. NPC-15437 has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in inflammation. By inhibiting NF-κB, NPC-15437 can reduce inflammation in various tissues. Finally, NPC-15437 has been found to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
NPC-15437 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. NPC-15437 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and metastasis of cancer cells. In addition, NPC-15437 has been found to reduce oxidative stress and inflammation in various tissues, including the brain and liver.

Advantages and Limitations for Lab Experiments

NPC-15437 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, NPC-15437 also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, NPC-15437 can exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on NPC-15437. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its side effects. Finally, future research can focus on identifying the molecular targets of NPC-15437 and elucidating its mechanism of action in more detail.

Synthesis Methods

NPC-15437 can be synthesized by following a multi-step synthetic route. The first step involves the synthesis of 1-(2-nitrophenyl) ethanone by the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base. The second step involves the reaction of 1-(2-nitrophenyl) ethanone with piperidine in the presence of a base to obtain N-[1-(2-nitrophenyl) ethyl] piperidine. The final step involves the reaction of N-[1-(2-nitrophenyl) ethyl] piperidine with benzaldehyde in the presence of a base to obtain NPC-15437.

Scientific Research Applications

NPC-15437 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. NPC-15437 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, NPC-15437 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[1-(2-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-21(27)25-15-13-23(14-16-25,18-9-5-4-6-10-18)22(28)24-17(2)19-11-7-8-12-20(19)26(29)30/h3-12,17H,1,13-16H2,2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGEJBQESMNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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